Dcn1-ubc12-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dcn1-ubc12-IN-2 is a small-molecule inhibitor that targets the interaction between defective in cullin neddylation 1 (DCN1) and ubiquitin-conjugating enzyme 12 (UBC12). This interaction is crucial for the neddylation process, a post-translational modification that regulates the activity of cullin-RING ligases (CRLs). By inhibiting this interaction, this compound can modulate the neddylation pathway, making it a promising candidate for cancer therapy and other diseases where neddylation plays a critical role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dcn1-ubc12-IN-2 involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core scaffold of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Dcn1-ubc12-IN-2 primarily undergoes:
Substitution reactions: Where specific functional groups are replaced with others to modify the compound’s properties.
Oxidation and reduction reactions: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability
Common Reagents and Conditions:
Substitution reactions: Often involve reagents like halides or nucleophiles under conditions such as reflux or room temperature.
Oxidation reactions: Typically use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Aplicaciones Científicas De Investigación
Dcn1-ubc12-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the neddylation pathway and its role in cellular processes.
Biology: Helps in understanding the regulation of protein degradation and the role of neddylation in various biological functions.
Medicine: Investigated for its potential in cancer therapy by targeting the neddylation pathway, which is often dysregulated in cancer cells.
Mecanismo De Acción
Dcn1-ubc12-IN-2 exerts its effects by inhibiting the interaction between DCN1 and UBC12. This inhibition disrupts the neddylation process, preventing the activation of cullin-RING ligases. The compound binds to the binding pocket of DCN1, blocking the acetylated N-terminus of UBC12 from interacting with DCN1. This selective inhibition leads to the accumulation of CRL substrates, affecting various cellular processes .
Comparación Con Compuestos Similares
MLN4924: Another inhibitor targeting the neddylation pathway, but it inhibits NEDD8-activating enzyme (NAE) rather than the DCN1-UBC12 interaction.
WS-383 and DC-2: These compounds also inhibit the DCN1-UBC12 interaction but may have different potency and selectivity profiles
Uniqueness of Dcn1-ubc12-IN-2: this compound is unique in its specific targeting of the DCN1-UBC12 interaction, making it a valuable tool for selectively modulating the neddylation of specific CRL members. This specificity can lead to fewer off-target effects and a better therapeutic profile compared to other inhibitors .
Actividad Biológica
Dcn1-ubc12-IN-2 is a small-molecule inhibitor that targets the interaction between DCN1 and UBC12, which is crucial for the neddylation of cullin proteins within the ubiquitin-proteasome system (UPS). This article explores the biological activity of this compound, highlighting its mechanism, effects on cellular processes, and potential therapeutic applications.
Overview of the DCN1-UBC12 Interaction
The DCN1 protein acts as a scaffold in the neddylation process, facilitating the attachment of the ubiquitin-like protein NEDD8 to cullins, which are integral components of cullin-RING E3 ubiquitin ligases (CRLs). The neddylation of cullins is essential for their activation and function in regulating approximately 20% of cellular proteins . The disruption of the DCN1-UBC12 interaction, therefore, has significant implications for cellular homeostasis and disease mechanisms.
This compound inhibits the binding of DCN1 to UBC12, effectively blocking the neddylation process. The compound has been characterized as having high affinity for DCN1, with reported Ki values in the low nanomolar range (10–12 nM) for related compounds like DI-591 . This inhibition leads to a decrease in active cullin proteins, particularly cullin 3, resulting in an accumulation of substrates such as NRF2, which is known to be regulated by CRL3 .
In Vitro Studies
In vitro assays demonstrated that treatment with this compound resulted in selective conversion of cullin 3 to its un-neddylated form without significantly affecting other cullins. This specificity suggests that this compound can be utilized as a probe to study the role of cullin 3 in various biological processes .
In Vivo Applications
Recent studies have explored the therapeutic potential of this compound and similar compounds in animal models. For instance, covalent inhibitors like DI-1548 have shown effectiveness in protecting against liver damage by modulating NRF2 levels through selective inhibition of cullin 3 neddylation . These findings indicate that this compound may also have protective effects in contexts where CRL3 activity is dysregulated.
Data Tables
Compound Name | Binding Affinity (K_i) | Selectivity | Effect on Cullins |
---|---|---|---|
This compound | ~10–12 nM | High (selective for cullin 3) | Converts cullin 3 to un-neddylated form |
DI-591 | ~10–12 nM | Moderate | Similar effects as this compound |
DI-1548 | Low nanomolar | High | Protects against liver damage |
Therapeutic Implications
The modulation of the DCN1-UBC12 interaction presents a promising strategy for developing anticancer therapies. Dysregulation of this pathway has been implicated in various cancers, making inhibitors like this compound potential candidates for targeted cancer treatments. Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles in clinical settings .
Propiedades
Fórmula molecular |
C23H20ClN7O3S2 |
---|---|
Peso molecular |
542.0 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-4-(1-methyltetrazol-5-yl)sulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H20ClN7O3S2/c1-31-23(28-29-30-31)36-21-16(11-25)19(14-9-17(32-2)20(34-4)18(10-14)33-3)26-22(27-21)35-12-13-5-7-15(24)8-6-13/h5-10H,12H2,1-4H3 |
Clave InChI |
ZKZPHQPTGZBOHB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.